
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-benzylpiperidin-1-yl)methanone, also known as Compound 1, is a novel small molecule that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A study on the oxidative functionalization reaction of an aldehyde with pyrazole has been conducted, demonstrating a clean, green approach to synthesizing acyl pyrazole derivatives like "(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone" with potential applications in medicinal chemistry and organic synthesis (Doherty et al., 2022).
Antimicrobial and Antioxidant Activities
- Research into new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives has shown significant antioxidant and antimicrobial activities, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Bassyouni et al., 2012).
Synthesis of Benzylpiperidines
- A scalable and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines has been developed, showcasing the importance of such compounds in chemical synthesis and pharmaceutical research (Ágai et al., 2004).
Molecular Docking and Drug Design
- The synthesis and evaluation of novel pyrazoline derivatives as potential anticancer agents demonstrate the application of these compounds in targeting specific cancer cell lines, with one compound showing significant inhibitory effects on HepG-2 cells. This research underscores the role of pyrazole derivatives in drug discovery and development (Xu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including tubulin . Tubulin is a globular protein and is the main component of microtubules, which are involved in many essential cellular processes, including mitosis, cell motility, and intracellular transport.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tubulin polymerization . This suggests that the compound could potentially bind to tubulin and prevent its polymerization, thereby disrupting microtubule dynamics and cellular processes dependent on microtubules.
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.
Result of Action
Similar compounds have been shown to induce apoptosis in various cancer cell lines . This suggests that the compound could potentially lead to cell death in certain types of cells, particularly those with high rates of cell division.
properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-benzylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c34-30(32-18-16-25(17-19-32)20-24-10-4-1-5-11-24)28-22-33(21-26-12-6-2-7-13-26)31-29(28)35-23-27-14-8-3-9-15-27/h1-15,22,25H,16-21,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGLQYKFOLAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

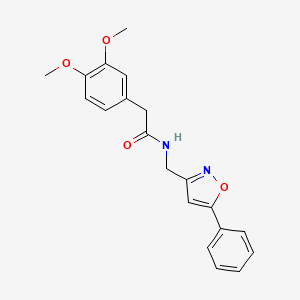
![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)


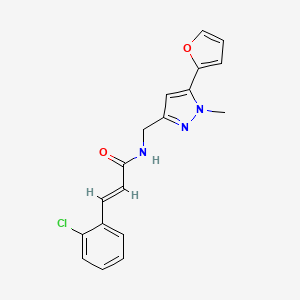

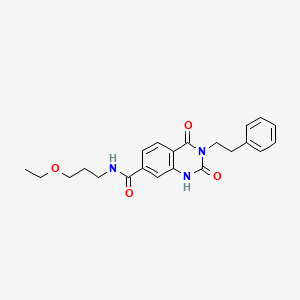
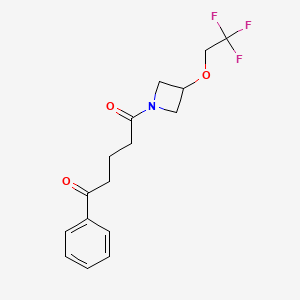
![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)
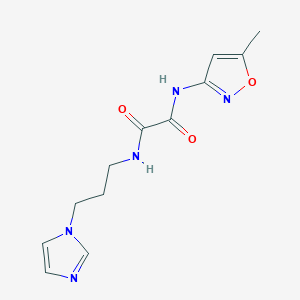
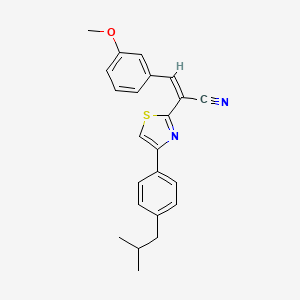
![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)